molecular formula C24H34NaO5 B1670196 Sodium dehydrocholate CAS No. 145-41-5

Sodium dehydrocholate

Cat. No.: B1670196
CAS No.: 145-41-5
M. Wt: 425.5 g/mol
InChI Key: SHQJNIUBZKDVAW-CAOXKPNISA-N
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Description

Dehydrocholate sodium, also known as sodium dehydrocholate, is a synthetic bile acid derived from the oxidation of cholic acid. It is commonly used as a hydrocholeretic agent, which means it increases bile output to clear increased bile acid load. This compound is often utilized in medical and biochemical research due to its unique properties and functions .

Mechanism of Action

Target of Action

Sodium dehydrocholate, a synthetic bile acid, primarily targets the biliary system . It stimulates biliary lipid secretion , which plays a crucial role in digestion and absorption of dietary fats in the small intestine.

Mode of Action

This compound interacts with its targets by inducing choleresis, a process that increases the volume of secretion of bile . This is associated with biliary lipid secretion and reduced secretion of endogenous and/or exogenous biliary components . This compound may decrease bile phospholipid secretion due to a lack of micelle formation by dehydrocholate-produced bile . It is also suggested that due to enhanced permeability of tight junctions in the canalicular membranes, dehydrocholate facilitates direct exchange between bile and plasma .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the biliary lipid secretion pathway . By stimulating this pathway, it influences the digestion and absorption of dietary fats.

Pharmacokinetics (ADME)

It is known that dehydrocholic acid, from which this compound is derived, is absorbed from the proximal small intestine . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The primary molecular effect of this compound is the stimulation of biliary lipid secretion . This results in an increase in the volume of bile secreted, a process known as choleresis . On a cellular level, this compound may enhance the permeability of tight junctions in the canalicular membranes, facilitating direct exchange between bile and plasma .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the evaporation rate of this compound aqueous solutions was found to be related to the aggregation processes in the bulk . .

Biochemical Analysis

Biochemical Properties

Sodium dehydrocholate is known to interact with various enzymes, proteins, and other biomolecules. It helps solubilize lipophilic compounds, making it an essential reagent in studying the absorption and transport of lipids in biochemical models . Its surface-active properties are valuable in experiments aimed at understanding the structural dynamics of lipid bilayers and membrane proteins .

Cellular Effects

This compound has dual effects on cell viability. At lower concentrations, it increases cell viability, which is associated with the promotion of AKT phosphorylation and cyclin D1 expression . At higher concentrations, it induces apoptosis and sustained activation of p38 and AKT . It also affects cell membrane fluidity .

Molecular Mechanism

This compound induces choleresis, which is associated with biliary lipid secretion and reduced secretion of endogenous and/or exogenous biliary components . It may decrease bile phospholipid secretion due to a lack of micelle formation by dehydrocholic acid-produced bile . A study suggests that due to enhanced permeability of tight junctions in the canalicular membranes, dehydrocholic acid facilitates direct exchange between bile and plasma .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, the secretions of all the endogenous biliary bile acids were decreased within 30-60 minutes of infusion . Phospholipid secretion as well as cholesterol levels were also declined .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it’s known that the effects of drugs can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in the metabolism of bile acids. It is proposed that dehydrocholic acid induces choleresis, which is associated with biliary lipid secretion and reduced secretion of endogenous and/or exogenous biliary components .

Transport and Distribution

This compound is absorbed from the proximal small intestine . The major site of metabolism is proposed to be the liver . The major metabolite accounting for 70% of total detectable metabolites is dihydroxymonoketo bile acid (3α,7α-dihydroxy-12-keto-5β-cholanoic acid) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dehydrocholate sodium is synthesized through the oxidation of cholic acid. The process involves the use of chromic acid as the oxidizing agent. The reaction conditions typically include controlled temperature and pH to ensure the complete conversion of cholic acid to dehydrocholic acid, which is then neutralized with sodium hydroxide to form dehydrocholate sodium .

Industrial Production Methods

In industrial settings, the production of dehydrocholate sodium involves large-scale oxidation of cholic acid using chromic acid or other suitable oxidizing agents. The reaction mixture is then subjected to purification processes, including filtration and crystallization, to obtain high-purity dehydrocholate sodium. The final product is often dried and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

Dehydrocholate sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the oxidation of cholic acid is dehydrocholic acid, which is then converted to dehydrocholate sodium. Other minor products may include partially oxidized intermediates and by-products from side reactions .

Scientific Research Applications

Dehydrocholate sodium has a wide range of applications in scientific research:

Comparison with Similar Compounds

Dehydrocholate sodium is unique among bile acid derivatives due to its specific oxidation state and functional properties. Similar compounds include:

Dehydrocholate sodium stands out due to its synthetic origin and specific applications in increasing bile output and facilitating bile acid metabolism studies.

Properties

CAS No.

145-41-5

Molecular Formula

C24H34NaO5

Molecular Weight

425.5 g/mol

IUPAC Name

sodium;(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C24H34O5.Na/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29);/t13-,14+,16-,17+,18+,22+,23+,24-;/m1./s1

InChI Key

SHQJNIUBZKDVAW-CAOXKPNISA-N

SMILES

CC(CCC(=O)[O-])C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C.[Na+]

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C.[Na]

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C.[Na]

Appearance

Solid powder

145-41-5

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

81-23-2 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(5beta)-3,7,12-Trioxocholan-24-oic Acid
Atrocholin
Cholan HMB
Cholan-HMB
CholanHMB
Chologon
Decholin
Dehydrocholate
Dehydrocholate, Sodium
Dehydrocholic Acid
Dehydrocholic Acid, Lithium Salt
Dehydrocholic Acid, Magnesium Salt
Dehydrocholic Acid, Potassium Salt
Dehydrocholic Acid, Sodium Salt
Ketocholanic Acid
Sodium Dehydrocholate
Triketocholanic Acid
Trioxocholate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium dehydrocholate
Reactant of Route 2
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Reactant of Route 3
Sodium dehydrocholate
Reactant of Route 4
Sodium dehydrocholate
Reactant of Route 5
Sodium dehydrocholate
Reactant of Route 6
Sodium dehydrocholate

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